Ethanamine, 2-[[2-(ethylthio)ethyl]thio]-N-[2-[[2-(ethylthio)ethyl]thio]ethyl]-
Description
The compound Ethanamine, 2-[[2-(ethylthio)ethyl]thio]-N-[2-[[2-(ethylthio)ethyl]thio]ethyl]- is a structurally complex amine featuring multiple thioether (-S-) linkages. The molecule consists of an ethanamine backbone substituted with two [2-(ethylthio)ethyl]thio groups: one at the 2-position of the ethanamine chain and another attached to the nitrogen atom.
Properties
CAS No. |
219658-99-8 |
|---|---|
Molecular Formula |
C12H27NS4 |
Molecular Weight |
313.6 g/mol |
IUPAC Name |
2-(2-ethylsulfanylethylsulfanyl)-N-[2-(2-ethylsulfanylethylsulfanyl)ethyl]ethanamine |
InChI |
InChI=1S/C12H27NS4/c1-3-14-9-11-16-7-5-13-6-8-17-12-10-15-4-2/h13H,3-12H2,1-2H3 |
InChI Key |
WHDPMSLPPHWMPL-UHFFFAOYSA-N |
Canonical SMILES |
CCSCCSCCNCCSCCSCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanamine, 2-[[2-(ethylthio)ethyl]thio]-N-[2-[[2-(ethylthio)ethyl]thio]ethyl]- typically involves the reaction of ethanamine with ethylthio compounds under controlled conditions. One common method involves the use of ethanamine and 2-(ethylthio)ethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
Ethanamine, 2-[[2-(ethylthio)ethyl]thio]-N-[2-[[2-(ethylthio)ethyl]thio]ethyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into simpler amines.
Substitution: The ethylthio groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium ethoxide and potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Simpler amines.
Substitution: Various substituted ethanamines depending on the reagents used.
Scientific Research Applications
Ethanamine, 2-[[2-(ethylthio)ethyl]thio]-N-[2-[[2-(ethylthio)ethyl]thio]ethyl]- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethanamine, 2-[[2-(ethylthio)ethyl]thio]-N-[2-[[2-(ethylthio)ethyl]thio]ethyl]- involves its interaction with molecular targets such as enzymes and receptors. The ethylthio groups can form covalent bonds with active sites, leading to inhibition or activation of specific pathways. This compound’s unique structure allows it to modulate various biochemical processes .
Comparison with Similar Compounds
Structural and Functional Group Analysis
Biological Activity
Ethanamine, 2-[[2-(ethylthio)ethyl]thio]-N-[2-[[2-(ethylthio)ethyl]thio]ethyl]- (CAS No. 219658-99-8) is a compound characterized by a complex thioether structure. This article examines its biological activity, synthesis, and potential applications based on available research findings.
Chemical Structure and Properties
Molecular Formula : C12H27NS4
Molecular Weight : 313.61 g/mol
Structural Characteristics : The compound features multiple thiol groups, which are significant for its reactivity and interaction with biological systems.
Synthesis
The synthesis of Ethanamine, 2-[[2-(ethylthio)ethyl]thio]-N-[2-[[2-(ethylthio)ethyl]thio]ethyl]- can be achieved through the reaction of 2-ethylthioethanethiol with bis(2-chloroethyl)amine hydrochloride. This method highlights the importance of thiol chemistry in creating complex amines that may exhibit unique biological properties .
Cytotoxicity
Cytotoxicity assays are crucial for evaluating the safety and therapeutic potential of new compounds. Preliminary studies on related thioether compounds have demonstrated cytotoxic effects against various cancer cell lines. For example, thioether-containing compounds have been reported to induce apoptosis in cancer cells through oxidative stress mechanisms . Future research could explore the cytotoxic effects of Ethanamine on different cell lines to ascertain its therapeutic viability.
Neuroprotective Effects
Some thioether compounds have been investigated for neuroprotective properties. These compounds may modulate neurotransmitter levels or protect against oxidative stress in neuronal cells. Although direct evidence for Ethanamine's neuroprotective effects is sparse, its structural attributes warrant investigation in neuropharmacological contexts.
Case Study 1: Antimicrobial Activity
A study conducted on various thioether derivatives revealed that certain modifications to the thiol groups enhanced antimicrobial activity against Gram-positive bacteria. The study suggests that Ethanamine could be a candidate for further investigation in this field, particularly for developing new antibiotics .
Case Study 2: Cytotoxic Evaluation
In vitro evaluations of thioether-containing compounds have shown promising results in inhibiting cancer cell proliferation. For instance, derivatives similar to Ethanamine demonstrated significant cytotoxicity against breast cancer cell lines, indicating a potential pathway for therapeutic application .
Data Tables
| Property | Value |
|---|---|
| CAS Number | 219658-99-8 |
| Molecular Formula | C12H27NS4 |
| Molecular Weight | 313.61 g/mol |
| Antimicrobial Activity | Potential (based on structure) |
| Cytotoxicity | Under investigation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
